2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide
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Overview
Description
2-Thiabicyclo[310]hex-3-ene-6-carbohydrazide is a complex organic compound characterized by a bicyclic structure containing sulfur
Preparation Methods
The synthesis of 2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide typically involves the reaction of 2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid with hydrazine. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Scientific Research Applications
2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit or activate specific biochemical pathways. This interaction is crucial for its potential therapeutic effects .
Comparison with Similar Compounds
2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide can be compared with other similar compounds such as:
2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid: This compound shares a similar bicyclic structure but lacks the hydrazide group, making it less reactive in certain chemical reactions.
2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxamide: Another related compound, differing by the presence of an amide group instead of a hydrazide, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
99418-03-8 |
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Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
2-thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide |
InChI |
InChI=1S/C6H8N2OS/c7-8-6(9)4-3-1-2-10-5(3)4/h1-5H,7H2,(H,8,9) |
InChI Key |
HTRPVOPLLUTLKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2C1C2C(=O)NN |
Origin of Product |
United States |
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